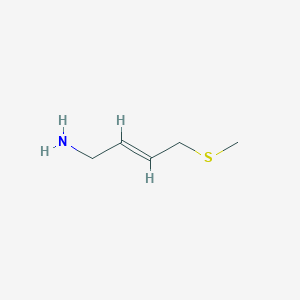

4-(methylsulfanyl)but-2-en-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Methylsulfanyl)but-2-en-1-amine, commonly referred to as 4-Methylthio-2-butanamine, is an organic compound belonging to the class of sulfanylalkanamines. It is a colorless, odourless, and non-volatile solid, with a molecular formula of C4H11NS and a molecular weight of 99.21 g/mol. 4-Methylthio-2-butanamine is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also a useful reagent in organic synthesis and has been used in the synthesis of a variety of compounds, including chiral compounds, peptides, and peptidomimetics.

Mechanism of Action

4-Methylthio-2-butanamine is an intermediate in the synthesis of various organic compounds, and its mechanism of action is determined by the reaction it is used in. In the synthesis of chiral compounds, 4-Methylthio-2-butanamine acts as a nucleophile, attacking an electrophilic center in the reaction mixture and forming a new covalent bond. In the synthesis of peptides, 4-Methylthio-2-butanamine acts as a catalyst, promoting the formation of amide bonds between amino acid residues.

Biochemical and Physiological Effects

4-Methylthio-2-butanamine has not been studied for its biochemical and physiological effects, as it is not intended for human consumption. However, it has been used in the synthesis of various drugs, and the biochemical and physiological effects of these drugs are well-documented. For example, naproxen is an anti-inflammatory drug that works by blocking the action of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Phenytoin is an anticonvulsant drug that works by blocking voltage-gated sodium channels, which are involved in the propagation of electrical signals in the brain. Fluoxetine is an antidepressant drug that works by blocking the reuptake of serotonin, a neurotransmitter involved in the regulation of mood.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Methylthio-2-butanamine in laboratory experiments is that it is a stable, non-volatile solid, making it easy to handle and store. It is also a relatively inexpensive reagent, making it cost-effective for use in large-scale synthesis. However, there are some limitations to its use. For example, it is not soluble in most organic solvents, making it difficult to use in organic synthesis. In addition, it is not very reactive, making it difficult to use in some reactions.

Future Directions

There are several potential future directions for the research and development of 4-Methylthio-2-butanamine. One potential direction is the development of new synthetic methods for the preparation of 4-Methylthio-2-butanamine and its derivatives. Another potential direction is the exploration of its use in the synthesis of new drugs and agrochemicals. Finally, further research could be done to explore its potential applications in the field of biotechnology, such as the synthesis of peptides and peptidomimetics.

Synthesis Methods

4-Methylthio-2-butanamine can be synthesized by the reaction of 4-methylthiophenol with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction takes place in an aqueous solution at room temperature and can be carried out in either a batch or continuous process. The product is isolated by precipitation and can be purified by recrystallization.

Scientific Research Applications

4-Methylthio-2-butanamine has been used in a variety of scientific research applications. It has been used in the synthesis of chiral compounds, peptides, and peptidomimetics. It has also been used in the synthesis of a variety of drugs, such as the anti-inflammatory drug naproxen, the anticonvulsant drug phenytoin, and the anti-depressant drug fluoxetine. It has also been used in the synthesis of agrochemicals, such as the herbicide glyphosate.

properties

IUPAC Name |

(E)-4-methylsulfanylbut-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-7-5-3-2-4-6/h2-3H,4-6H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIWAACBNNBBST-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC=CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC/C=C/CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylthio)but-2-en-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B6616344.png)

![[1-(aminomethyl)-4-methylcyclohexyl]methanol](/img/structure/B6616362.png)

![3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B6616410.png)